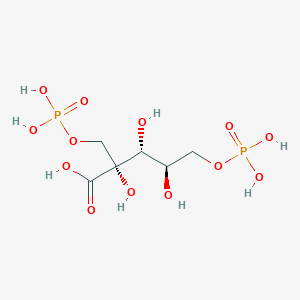

2-Carboxyarabinitol-1,5-diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Carboxyarabinitol-1,5-diphosphate (CAD) is a key intermediate in the photosynthetic carbon reduction cycle (PCR) that takes place in plants and certain microorganisms. It is a crucial component in the process of carbon fixation, which is the conversion of atmospheric carbon dioxide into organic compounds that can be used by living organisms. CAD is a molecule that plays a significant role in photosynthesis, and its discovery has led to a better understanding of the process.

Wirkmechanismus

2-Carboxyarabinitol-1,5-diphosphate plays a crucial role in the PCR by acting as a substrate for the enzyme sedoheptulose-1,7-bisphosphatase (SBPase). SBPase catalyzes the dephosphorylation of 2-Carboxyarabinitol-1,5-diphosphate to form 2-carboxyarabinitol-1-phosphate (CA1P), which is then converted to ribulose-5-phosphate (Ru5P) by the enzyme CA1P phosphatase. Ru5P is then converted back to RuBP, which completes the cycle of carbon fixation.

Biochemische Und Physiologische Effekte

2-Carboxyarabinitol-1,5-diphosphate is essential for the proper functioning of the PCR and, therefore, for the survival of photosynthetic organisms. It has been shown that reducing the levels of 2-Carboxyarabinitol-1,5-diphosphate in plants leads to a decrease in photosynthetic efficiency and reduced growth. Additionally, 2-Carboxyarabinitol-1,5-diphosphate has been implicated in the regulation of the Calvin cycle, which is the process by which G3P is converted to other organic compounds.

Vorteile Und Einschränkungen Für Laborexperimente

2-Carboxyarabinitol-1,5-diphosphate is a useful tool for studying the regulation of photosynthesis and the factors that affect it. It is relatively easy to measure the levels of 2-Carboxyarabinitol-1,5-diphosphate in plant tissues, and its levels can be used as an indicator of photosynthetic efficiency. However, one limitation of using 2-Carboxyarabinitol-1,5-diphosphate as a tool is that its levels can be affected by factors other than photosynthesis, such as changes in metabolism or stress responses.

Zukünftige Richtungen

There are many potential future directions for research on 2-Carboxyarabinitol-1,5-diphosphate. One area of interest is the regulation of 2-Carboxyarabinitol-1,5-diphosphate levels in response to environmental stressors, such as high temperatures or drought. Another area of interest is the evolution of the PCR and the role of 2-Carboxyarabinitol-1,5-diphosphate in this process. Additionally, there is potential for using 2-Carboxyarabinitol-1,5-diphosphate as a tool for improving crop yields by optimizing photosynthetic efficiency. Further research on 2-Carboxyarabinitol-1,5-diphosphate could lead to a better understanding of photosynthesis and its regulation, as well as potential applications in agriculture and biotechnology.

Wissenschaftliche Forschungsanwendungen

2-Carboxyarabinitol-1,5-diphosphate has been extensively studied in scientific research, particularly in the field of plant physiology. It has been used as a tool to understand the regulation of photosynthesis and the factors that affect it. 2-Carboxyarabinitol-1,5-diphosphate has also been used to study the effects of environmental stressors, such as high temperatures and drought, on photosynthesis. Additionally, 2-Carboxyarabinitol-1,5-diphosphate has been used as a marker to study the evolution of photosynthesis in different organisms.

Eigenschaften

CAS-Nummer |

146758-08-9 |

|---|---|

Produktname |

2-Carboxyarabinitol-1,5-diphosphate |

Molekularformel |

C6H14O13P2 |

Molekulargewicht |

356.11 g/mol |

IUPAC-Name |

(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |

InChI |

InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |

InChI-Schlüssel |

ITHCSGCUQDMYAI-ZMIZWQJLSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Kanonische SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Andere CAS-Nummern |

27442-42-8 |

Synonyme |

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 1,2-propanediol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)